Niperotidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

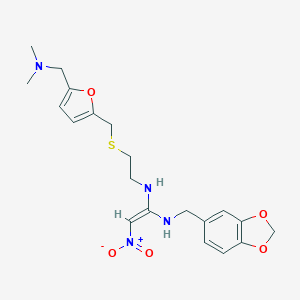

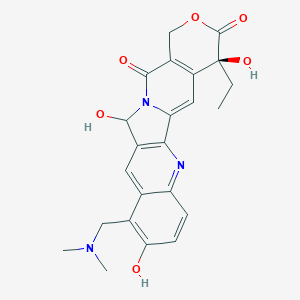

Niperotidine is a histamine antagonist selective for the H2 subtype. It was initially studied as a treatment for excessive gastric acidity and peptic ulcers. it was withdrawn from clinical use after human trials revealed liver damage . The chemical formula of this compound is C20H26N4O5S, and its molar mass is 434.51 g/mol .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Niperotidine primarily targets the Histamine H2 receptor . This receptor plays a crucial role in the regulation of gastric acid secretion, acting as a key component in the body’s response to allergens .

Mode of Action

As a Histamine H2 receptor antagonist , this compound works by blocking the action of histamine on the H2 receptors, which are predominantly found in the gastric parietal cells . This blocking action inhibits gastric acid secretion, thereby reducing the acidity of the stomach .

Biochemical Pathways

Given its role as a histamine h2 receptor antagonist, it can be inferred that it impacts the histamine-mediated signal transduction pathway, leading to a decrease in gastric acid production .

Pharmacokinetics

It is known that this compound can interact with other drugs, potentially affecting their absorption and efficacy .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion, leading to a decrease in stomach acidity . This makes it potentially useful in the treatment of conditions related to excessive gastric acidity . It was withdrawn after human trials showed liver damage .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs in the system can affect the absorption of this compound, potentially reducing its serum concentration and efficacy

Its use was discontinued due to adverse effects observed in human trials .

Analyse Biochimique

Biochemical Properties

Niperotidine interacts with the Histamine H2 receptor in humans, acting as an antagonist . This interaction inhibits the action of histamine, a compound involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter .

Cellular Effects

This compound’s primary cellular effect is the inhibition of gastric acid secretion, which is stimulated by histamine . By blocking the H2 subtype of histamine receptors, this compound reduces the production of stomach acid, potentially alleviating conditions like peptic ulcers and gastroesophageal reflux disease .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the Histamine H2 receptor, thereby preventing histamine from binding and exerting its effects . This mechanism of action is typical of drugs classified as receptor antagonists .

Metabolic Pathways

As a histamine H2 receptor antagonist, it’s likely that it interacts with enzymes and cofactors involved in the metabolism of histamine .

Transport and Distribution

Like many drugs, it’s likely that it’s transported in the bloodstream and distributed to tissues where the Histamine H2 receptors are present .

Subcellular Localization

Given its mechanism of action as a histamine H2 receptor antagonist, it’s likely that it localizes to the cell membrane, where these receptors are typically found .

Méthodes De Préparation

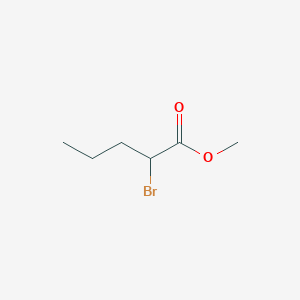

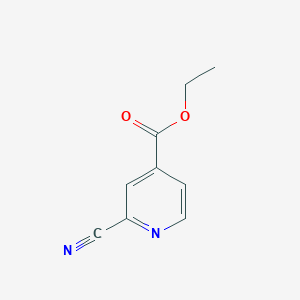

The synthesis of Niperotidine involves several steps. One method includes the reaction of a urea derivative with triphenylphosphine and bromine in the presence of a strong base to form a bis-carbodiimide intermediate. This intermediate is then reacted with nitromethane or a saline derivative of cyanamide. The resulting product is reduced at the disulfide bridge and further reacted to obtain this compound .

Analyse Des Réactions Chimiques

Niperotidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: The reduction of intermediates during its synthesis is a crucial step.

Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include triphenylphosphine, bromine, nitromethane, and cyanamide derivatives . The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Niperotidine is structurally related to other H2 receptor antagonists such as ranitidine, cimetidine, and famotidine . Compared to these compounds, this compound was found to have a similar mechanism of action but was unique in its specific chemical structure and pharmacokinetic properties. its potential for causing liver damage led to its withdrawal from clinical use, unlike its counterparts which are still in use with established safety profiles .

Similar Compounds

- Ranitidine

- Cimetidine

- Famotidine

- Nizatidine

These compounds share a similar mechanism of action but differ in their chemical structures and safety profiles .

Propriétés

Numéro CAS |

84845-75-0 |

|---|---|

Formule moléculaire |

C20H26N4O5S |

Poids moléculaire |

434.5 g/mol |

Nom IUPAC |

(Z)-1-N'-(1,3-benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |

InChI |

InChI=1S/C20H26N4O5S/c1-23(2)11-16-4-5-17(29-16)13-30-8-7-21-20(12-24(25)26)22-10-15-3-6-18-19(9-15)28-14-27-18/h3-6,9,12,21-22H,7-8,10-11,13-14H2,1-2H3/b20-12+ |

Clé InChI |

HXRSXEDVVARPHP-UDWIEESQSA-N |

SMILES |

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3 |

SMILES isomérique |

CN(C)CC1=CC=C(O1)CSCCN/C(=C\[N+](=O)[O-])/NCC2=CC3=C(C=C2)OCO3 |

SMILES canonique |

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3 |

Key on ui other cas no. |

84845-75-0 |

Synonymes |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2-nitro-1,1-ethenediamine niperotidine |

Origine du produit |

United States |

Q1: How does niperotidine interact with its target and what are the downstream effects?

A1: this compound acts as a histamine H2-receptor antagonist. While the provided abstracts do not delve into the specific binding mechanisms, they highlight the downstream effect of this interaction: inhibition of gastric acid secretion [, ]. This effect is particularly relevant in a clinical setting for managing conditions like peptic ulcers and gastroesophageal reflux disease.

Q2: What is the impact of this compound on nocturnal gastric acidity?

A2: Research indicates that a single bedtime dose of 460 mg this compound effectively inhibits nocturnal gastric acid secretion in healthy volunteers []. This conclusion stems from a study using 24-hour pH monitoring, revealing a significant increase in intragastric pH during the night in the this compound group compared to the placebo group. This effect persisted for 5 to 7 hours, demonstrating the drug's prolonged action in suppressing nighttime acid production.

Q3: Are there any documented ocular side effects associated with this compound use?

A3: A cohort study conducted in Italy investigated the potential link between the use of various gastric acid suppressants, including this compound, and serious ocular disorders []. The study found no statistically significant increase in the incidence of serious eye disorders among current users of this compound compared to non-users. While this study provides reassuring data on the ocular safety of this compound, further research may be necessary to completely rule out any potential long-term effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)

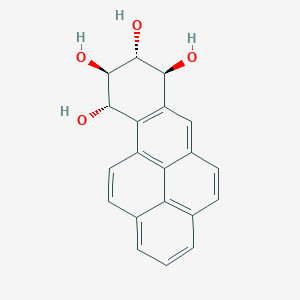

![(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B42132.png)

![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)